Isopropyl 2-(4-Isobutylphenyl)propanoate
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Overview
Description
Isopropyl 2-(4-Isobutylphenyl)propanoate is a chemical compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol . It is commonly used as a pharmaceutical secondary standard in various analytical applications, including quality control testing in pharmaceutical laboratories . This compound is also known for its role in the synthesis of ibuprofen derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-(4-Isobutylphenyl)propanoate typically involves the esterification of 2-(4-Isobutylphenyl)propanoic acid with isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-(4-Isobutylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
Oxidation: 2-(4-Isobutylphenyl)propanoic acid
Reduction: 2-(4-Isobutylphenyl)propanol
Substitution: Various substituted esters and amides
Scientific Research Applications
Isopropyl 2-(4-Isobutylphenyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Isopropyl 2-(4-Isobutylphenyl)propanoate involves its hydrolysis to release 2-(4-Isobutylphenyl)propanoic acid, which is an active pharmaceutical ingredient. This compound inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The inhibition of COX enzymes leads to the anti-inflammatory and analgesic effects observed with this compound .
Comparison with Similar Compounds
Isopropyl 2-(4-Isobutylphenyl)propanoate is similar to other ibuprofen derivatives but has unique properties that make it distinct:
Ibuprofen: The parent compound, known for its anti-inflammatory and analgesic properties.
Methyl 2-(4-Isobutylphenyl)propanoate: Another ester derivative with similar applications but different pharmacokinetic properties.
2-(4-Isobutylphenyl)propanol:
These compounds share a common structural motif but differ in their functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
propan-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZWLHIFEPTVBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001207287 |
Source
|
Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64622-17-9 |
Source
|
Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64622-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001207287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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